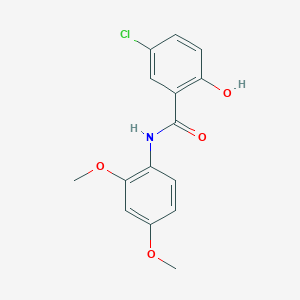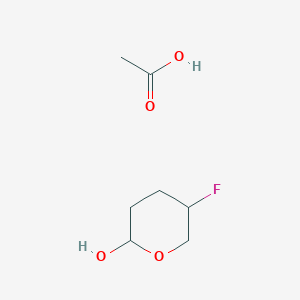![molecular formula C13H10Cl2F3N B12607582 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride CAS No. 648439-12-7](/img/structure/B12607582.png)
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenyl ring attached to a pyridine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the chloromethylation of 6-[4-(trifluoromethyl)phenyl]pyridine under controlled conditions. This step is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient chloromethylation and subsequent salt formation.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional groups and reactivity.
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Uniqueness
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties
Properties
CAS No. |
648439-12-7 |
|---|---|
Molecular Formula |
C13H10Cl2F3N |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-(chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H9ClF3N.ClH/c14-8-11-2-1-3-12(18-11)9-4-6-10(7-5-9)13(15,16)17;/h1-7H,8H2;1H |
InChI Key |
GURXZAIQEOQGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


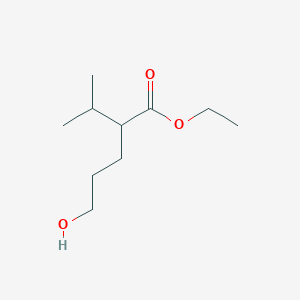
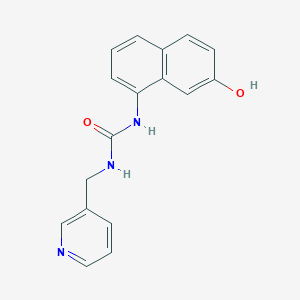
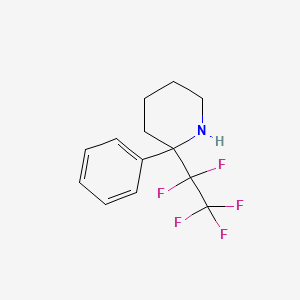
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)

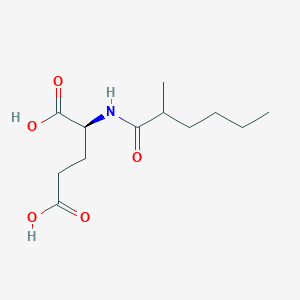
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
